B1579237 Cbz-2,5-Dichloro-L-Phenylalanine

Cbz-2,5-Dichloro-L-Phenylalanine

Cat. No.: B1579237
M. Wt: 368.28
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2,5-Dichloro-L-Phenylalanine is a carbobenzyloxy (Cbz)-protected amino acid derivative of L-phenylalanine, featuring chlorine substitutions at the 2- and 5-positions of the aromatic ring. The Cbz group serves as a protective moiety for the amine functionality during peptide synthesis, while the dichloro substitutions enhance steric and electronic properties, influencing reactivity, solubility, and biological interactions. This compound is primarily utilized in pharmaceutical research for constructing chlorinated peptide analogs, where halogenation modulates bioavailability and target binding .

Properties

Molecular Weight

368.28

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Cbz-DCl-Phe is primarily utilized as an intermediate in peptide synthesis due to its ability to participate in various coupling reactions. It serves as a building block that can be selectively modified to introduce functional groups while preserving the integrity of the amino acid structure. The chlorinated derivatives often exhibit altered biological properties, which can enhance their interactions with enzymes and receptors .

Pharmaceutical Development

Research has indicated that chlorinated amino acids like Cbz-DCl-Phe can improve the pharmacological profiles of certain drugs. For instance, they may enhance bioavailability or modify the pharmacokinetics of therapeutic agents through prodrug strategies. The introduction of Cbz-DCl-Phe into drug formulations can lead to increased efficacy or reduced side effects .

Biochemical Studies

The compound's unique structure allows researchers to study its effects on biological systems, particularly in enzyme interactions and receptor binding assays. The presence of halogen substituents can alter binding affinities and selectivity, making Cbz-DCl-Phe a useful tool for investigating biochemical pathways .

Case Study 1: Enhanced Bioavailability

A study explored the use of Cbz-DCl-Phe as a prodrug moiety for improving the oral bioavailability of antiviral agents. The results demonstrated that formulations containing this compound exhibited enhanced absorption rates compared to their non-chlorinated counterparts, leading to improved therapeutic outcomes in preclinical models .

Case Study 2: Antimicrobial Activity

Research involving Cbz-DCl-Phe derivatives showed promising antimicrobial activity against various pathogens. The study focused on how structural modifications influenced the compound's efficacy, highlighting its potential as a lead compound in antibiotic drug development .

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogues

Compound Name Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2,5-Cl₂ L C₁₆H₁₃Cl₂NO₄ 354.19 High hydrophobicity, enhanced steric hindrance
N-Cbz-L-Phenylalanine None L C₁₆H₁₅NO₄ 285.29 Moderate solubility, standard protecting group
Cbz-2,5-Dichloro-D-Phenylalanine 2,5-Cl₂ D C₁₆H₁₃Cl₂NO₄ 354.19 Mirror-image chirality, metabolic resistance
Cbz-2,5-Difluoro-L-Phenylalanine 2,5-F₂ L C₁₆H₁₃F₂NO₄ 321.28 Lower steric bulk, improved electronic profile

Preparation Methods

Synthesis of 2,5-Dichloro-L-Phenylalanine Core

The starting point for preparing Cbz-2,5-Dichloro-L-Phenylalanine is the synthesis of 2,5-dichloro-L-phenylalanine itself. While direct literature on this exact compound is limited, methods for preparing substituted phenylalanines, including halogenated derivatives, are well-established.

Key approaches include:

  • Dynamic Kinetic Resolution (DKR): This method involves racemization of a racemic mixture of phenylalanine derivatives in the presence of a resolving agent such as dibenzoyl tartaric acid (L-DBTA) to selectively isolate the desired enantiomer. For example, L-phenylalanine hydrochloride is prepared by mixing L-phenylalanine with hydrochloric acid, then reacted with L-DBTA and a racemization catalyst under controlled temperature (45–80 °C), followed by acid treatment to isolate the pure enantiomer. This approach can be adapted for substituted phenylalanines like 2,5-dichloro derivatives by using appropriate substrates and catalysts.

  • Biocatalytic Synthesis: Phenylalanine ammonia lyases (PALs) have been used for the synthesis of phenylalanine derivatives from cinnamic acid analogues, including halogenated ones. PAL enzymes catalyze the amination of substituted cinnamic acids to yield optically pure L-phenylalanine derivatives. Immobilization of PALs enhances stability and allows continuous flow synthesis with good yields and enantioselectivity.

Protection of the Amino Group with the Carbobenzyloxy (Cbz) Group

The Cbz group is a common protecting group for amino acids, introduced to protect the amino functionality during peptide synthesis.

Typical procedure for Cbz protection:

  • Starting Material: 2,5-dichloro-L-phenylalanine or its methyl ester hydrochloride.

  • Reagents: Benzyl chloroformate (CbzCl), sodium carbonate (Na2CO3) or sodium bicarbonate as base, and a biphasic solvent system such as water and ethyl acetate.

  • Reaction Conditions: The amino acid is dissolved in water, and the base is added to maintain a basic pH. CbzCl is added dropwise at low temperature (0 °C to room temperature). The reaction is monitored by ninhydrin staining to confirm the disappearance of free amino groups.

  • Workup: The organic layer (ethyl acetate) is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed, dried, and concentrated to yield the Cbz-protected amino acid methyl ester.

  • Hydrolysis: If the methyl ester is used, it can be hydrolyzed under basic conditions (e.g., LiOH in aqueous solution) to yield the free acid form of this compound.

Representative Data Table for Cbz Protection Reaction

Step Conditions/Details Outcome/Notes
Starting Material 2,5-Dichloro-L-phenylalanine methyl ester HCl 5 mmol scale
Base Na2CO3 (5.5 mmol) in water Maintains pH ~8-9
Protecting Agent Benzyl chloroformate (CbzCl), 5.5 mmol Added at 0 °C to 16 °C
Solvent Water and ethyl acetate (biphasic) Efficient extraction
Reaction Time Until no free NH2 detected by ninhydrin test Typically 1-2 hours
Workup Extraction, washing, drying Yields Cbz-protected methyl ester
Hydrolysis (optional) LiOH in aqueous solution Converts methyl ester to free acid

Notes on Catalysts and Solvent Systems

  • Racemization catalysts for dynamic kinetic resolution include aldehyde-substituted pyridine derivatives, which facilitate racemization under mild conditions.

  • Solvent choice is critical; methanol, ethanol, or propanol are commonly used in racemization and protection steps due to their solubility profiles and compatibility with reagents.

  • Enzymatic methods utilize ammonia salts such as ammonium carbamate or ammonium sulfate to push the equilibrium toward product formation in PAL-catalyzed synthesis.

Summary of Research Findings

  • Dynamic kinetic resolution provides high optical purity (up to 99.4%) and yield (~87%) for phenylalanine derivatives, with recovery rates above 98% for resolving agents.

  • Enzymatic synthesis offers sustainable and selective routes for L-phenylalanine derivatives, including halogenated analogues, with conversions up to 85% in batch and improved stability via immobilization techniques.

  • Cbz protection is routinely achieved with high efficiency using benzyl chloroformate and mild bases, with straightforward purification and high yields.

Q & A

Q. What are the standard synthetic routes for preparing Cbz-2,5-Dichloro-L-Phenylalanine, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves selective halogenation of L-phenylalanine. A plausible route (adapted from fluorinated analogs) includes:

Bromination : Introduce bromine at the 2 and 5 positions of the phenyl ring using electrophilic aromatic substitution under controlled conditions (e.g., FeBr₃ as a catalyst) .

Chlorination : Substitute bromine atoms with chlorine via nucleophilic aromatic substitution (e.g., using CuCl or Pd-catalyzed cross-coupling) .

Cbz Protection : Protect the amino group using carbobenzyloxy (Cbz) chloride in basic conditions to enhance solubility and stability .
Key parameters:

  • Temperature control during halogenation to avoid over-substitution.
  • Catalyst selection (e.g., Pd for regioselective coupling).
  • Purification via column chromatography or recrystallization to isolate the desired isomer .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H/¹³C NMR for aromatic proton shifts) and stereochemistry (chiral center verification) .
  • HPLC : Assess purity (>95% by reverse-phase HPLC with UV detection) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 328.1) .
  • Elemental Analysis : Verify C/H/N/Cl composition within ±0.4% of theoretical values .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :
  • Peptide Modification : Incorporate into peptide chains to study steric/electronic effects on receptor binding (e.g., GPCR targets). Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Enzyme Inhibition : Test as a substrate analog for halogen-sensitive enzymes (e.g., phenylalanine hydroxylase) using kinetic assays (IC₅₀ determination via UV-Vis spectroscopy) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the chlorination of L-phenylalanine derivatives to achieve 2,5-dichloro regioselectivity?

  • Methodological Answer :
  • Directing Groups : Temporarily introduce nitro or sulfonic acid groups to direct electrophilic chlorination to the 2 and 5 positions, followed by removal .
  • Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc for the amino group) to prevent undesired halogenation at the α-carbon .
  • Computational Modeling : Predict regioselectivity via DFT calculations (e.g., Hirshfeld charge analysis of the phenyl ring) to optimize reaction conditions .

Q. How does the introduction of 2,5-dichloro substituents affect the compound’s reactivity in solid-phase peptide synthesis (SPPS), and how can coupling efficiency be optimized?

  • Methodological Answer :
  • Steric Hindrance : The bulky chloro groups reduce coupling efficiency. Mitigate by:
  • Using strong activators (e.g., HATU instead of HOBt/EDC) .
  • Extending reaction times (24–48 hrs) and increasing amino acid equivalents (3–5×) .
  • Monitoring : Track coupling completion via Kaiser test or LC-MS analysis of resin-bound intermediates .

Q. How can researchers resolve contradictions in bioactivity data when using this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Control Experiments : Compare results with non-chlorinated (L-phenylalanine) and mono-chlorinated analogs to isolate electronic vs. steric effects .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to validate binding modes and identify conflicting steric clashes .
  • Reproducibility : Standardize assay conditions (pH, temperature, ionic strength) and validate enzyme activity with positive controls (e.g., known inhibitors) .

Q. What are the stability limitations of this compound under acidic/basic conditions, and how can degradation be minimized during peptide deprotection?

  • Methodological Answer :
  • Acidic Conditions : The Cbz group is stable in mild acids (e.g., TFA for resin cleavage in SPPS) but degrades in concentrated HCl. Use low-temperature (0–4°C) and short exposure times (<1 hr) .
  • Basic Conditions : Avoid strong bases (e.g., NaOH) to prevent hydrolysis. Opt for enzymatic deprotection (e.g., carboxypeptidase) or hydrogenolysis (H₂/Pd-C) for Cbz removal .

Methodological Best Practices

  • Experimental Design : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to formulate hypotheses .
  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and compound characterization .
  • Troubleshooting : Document unexpected results (e.g., low yields) with alternative pathways (e.g., switching from SNAr to Ullmann coupling for chlorination) .

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